

# spectroscopic characterization of tert-Butyl 6-aminocaproate (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *tert-Butyl 6-aminocaproate*

Cat. No.: *B1310507*

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## A Comparative Spectroscopic Guide to tert-Butyl 6-Aminocaproate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of **tert-Butyl 6-aminocaproate** with two common alternatives, Methyl 6-aminocaproate and Ethyl 6-aminocaproate. The data presented is essential for the unambiguous identification and characterization of these molecules in research and development settings.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **tert-Butyl 6-aminocaproate** and its methyl and ethyl ester analogs, based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

### <sup>1</sup>H NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
tert-Butyl 6-aminocaproate	~2.68	t	2H	H-6 ( $\alpha$ -CH <sub>2</sub> to NH <sub>2</sub> )
	~2.20	t	2H	H-2 ( $\alpha$ -CH <sub>2</sub> to C=O)
	~1.60	m	2H	H-3
	~1.48	m	2H	H-5
	1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
	~1.35	m	2H	H-4
	~1.30 (broad)	s	2H	-NH <sub>2</sub>
Methyl 6-aminocaproate	3.67	s	3H	-OCH <sub>3</sub>
	2.68	t	2H	H-6
	2.30	t	2H	H-2
	1.63	m	2H	H-3
	1.50	m	2H	H-5
	1.35	m	2H	H-4
	1.18 (broad)	s	2H	-NH <sub>2</sub>
Ethyl 6-aminocaproate	4.12	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
	2.68	t	2H	H-6
	2.28	t	2H	H-2
	1.62	m	2H	H-3
	1.49	m	2H	H-5
	1.37	m	2H	H-4

1.25	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>
1.15 (broad)	s	2H	-NH <sub>2</sub>

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), and m (multiplet).

## <sup>13</sup>C NMR Spectral Data

Compound	Chemical Shift ( $\delta$ ) [ppm]	Assignment
tert-Butyl 6-aminocaproate	~173.0	C=O (ester)
~80.5	-C(CH <sub>3</sub> ) <sub>3</sub>	
~42.0	C-6 ( $\alpha$ to NH <sub>2</sub> )	
~36.0	C-2 ( $\alpha$ to C=O)	
~32.0	C-4	
~28.3	-C(CH <sub>3</sub> ) <sub>3</sub>	
~26.5	C-3	
~25.0	C-5	
Methyl 6-aminocaproate	~174.4	C=O (ester)
~51.5	-OCH <sub>3</sub>	
~42.1	C-6	
~34.1	C-2	
~32.4	C-4	
~26.5	C-3	
~24.7	C-5	
Ethyl 6-aminocaproate	~173.9	C=O (ester)
~60.2	-OCH <sub>2</sub> CH <sub>3</sub>	
~42.1	C-6	
~34.4	C-2	
~32.5	C-4	
~26.5	C-3	
~24.8	C-5	
~14.3	-OCH <sub>2</sub> CH <sub>3</sub>	

Note: Predicted values for **tert-Butyl 6-aminocaproate** are based on typical chemical shifts for similar functional groups.<sup>[1]</sup>

## IR Spectral Data

Compound	Absorption Band (cm <sup>-1</sup> )	Functional Group	Vibration Mode
tert-Butyl 6-aminocaproate	~3380, ~3300	N-H	Asymmetric & Symmetric Stretch
	~2930, ~2860	C-H (alkane)	
	~1730	C=O (ester)	
	~1570	N-H	
	~1390, ~1365	C-H (tert-butyl)	
	~1160	C-O (ester)	
Methyl 6-aminocaproate	~3380, ~3300	N-H	Asymmetric & Symmetric Stretch
	~2940, ~2860	C-H (alkane)	
	~1735	C=O (ester)	
	~1570	N-H	
	~1170	C-O (ester)	
Ethyl 6-aminocaproate	~3380, ~3300	N-H	Asymmetric & Symmetric Stretch
	~2935, ~2865	C-H (alkane)	
	~1730	C=O (ester)	
	~1570	N-H	
	~1175	C-O (ester)	

Note: IR absorption bands are approximate and can be influenced by the sample state (neat, solution, etc.).

## Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
tert-Butyl 6-aminocaproate	187.28 <sup>[1]</sup>	188.16	132.10 (M - C <sub>4</sub> H <sub>8</sub> + H) <sup>+</sup> , 114.09 (M - C <sub>4</sub> H <sub>9</sub> O) <sup>+</sup> , 84.08, 56.05
Methyl 6-aminocaproate	145.20	146.12	114.09 (M - OCH <sub>3</sub> ) <sup>+</sup> , 87.08, 74.06, 56.05
Ethyl 6-aminocaproate	159.23	160.13	114.09 (M - OC <sub>2</sub> H <sub>5</sub> ) <sup>+</sup> , 101.09, 88.07, 56.05

Note: [M+H]<sup>+</sup> refers to the protonated molecule, which is commonly observed in Electrospray Ionization (ESI) mass spectrometry. Fragmentation patterns can vary depending on the ionization method and energy.

## Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh approximately 10-20 mg of the sample for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in a clean, dry vial.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, achieving sharp and symmetrical peaks.
- Acquire the  $^1\text{H}$  or  $^{13}\text{C}$  NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,  $\text{CO}_2$ , water vapor).
  - Place a small drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
  - Acquire the sample spectrum over the desired wavenumber range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
  - Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

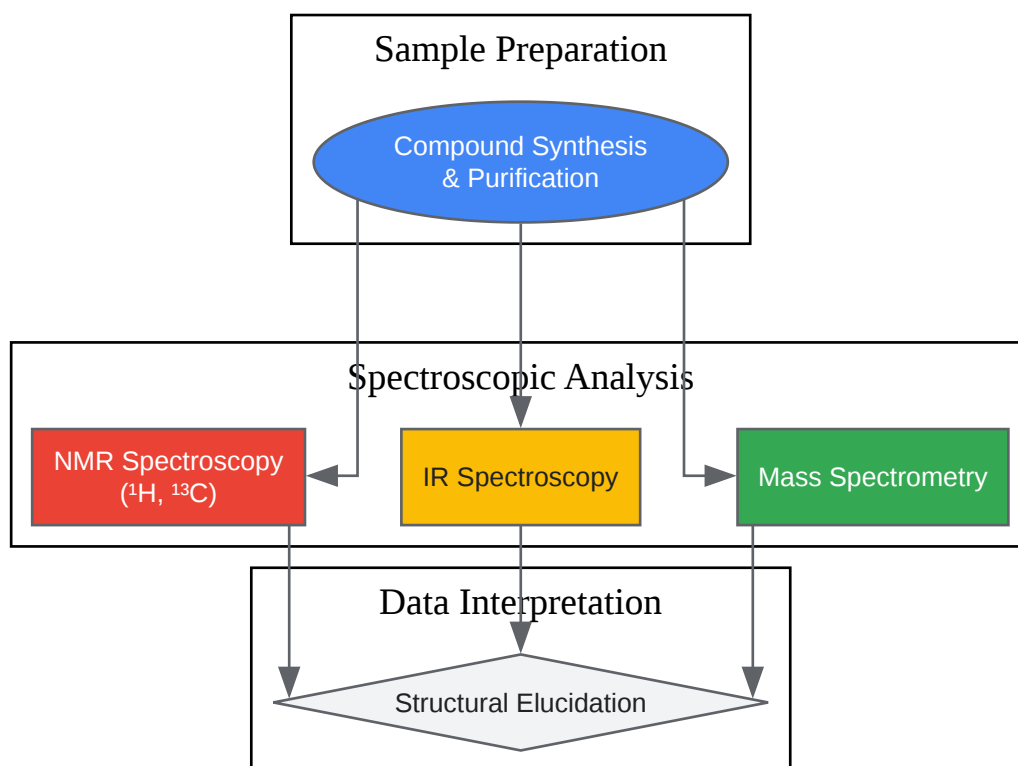
## Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation:
  - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile, or water).
  - Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
  - Filter the final solution through a 0.2 µm syringe filter to remove any particulates that could clog the instrument.
  - Transfer the filtered solution to an appropriate autosampler vial.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
  - Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable and abundant ion signal.
  - Acquire the mass spectrum in the desired mass range. For fragmentation analysis (MS/MS), select the precursor ion of interest ( $[M+H]^+$ ) and subject it to collision-induced dissociation (CID) to generate fragment ions.

## Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.





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**Caption:** General workflow for spectroscopic characterization.

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## References

- 1. tert-Butyl 6-aminocaproate | 5514-98-7 | Benchchem [benchchem.com]
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